molecular formula C10H9BrN2 B11871496 1-(3-(Bromomethyl)phenyl)-1H-imidazole

1-(3-(Bromomethyl)phenyl)-1H-imidazole

Cat. No.: B11871496
M. Wt: 237.10 g/mol
InChI Key: IRANKVWSIAYLJS-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)phenyl)-1H-imidazole is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole can be synthesized through a multi-step process. One common method involves the bromination of a precursor compound, such as 1-(3-methylphenyl)-1H-imidazole, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, or sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-(Bromomethyl)phenyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)phenyl)-1H-imidazole involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Bromomethyl)phenyl)-1H-imidazole is unique due to the position of the bromomethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the imidazole ring also adds to its versatility in various chemical and biological applications.

Biological Activity

1-(3-(Bromomethyl)phenyl)-1H-imidazole is an organic compound notable for its imidazole ring and a bromomethyl group attached to a phenyl moiety. With a molecular formula of C10H9BrN2, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Weight : 247.09 g/mol
  • Melting Point : 127 °C - 128 °C
  • Structure : The compound features a bromine atom that enhances its reactivity and allows for further chemical modifications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections. For instance, compounds with similar structures have demonstrated antibacterial and antifungal properties .

Enzyme Inhibition

One of the most notable biological activities of this compound is its potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses. A study highlighted the importance of structural modifications in enhancing the potency of imidazole-based HO-1 inhibitors, suggesting that similar derivatives could be effective against cancer progression and inflammation .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The imidazole ring facilitates hydrogen bonding interactions critical for binding affinity to enzymes and receptors. This binding can inhibit various biological pathways, leading to therapeutic effects such as apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-methyl-2-phenylimidazoleStructureLacks halogen substituents; exhibits different biological activity
2-bromo-4-methylimidazoleStructureContains a bromo group but differs in substitution pattern
4-bromophenylimidazoleStructureFeatures a phenyl group directly attached to the imidazole ring

This table illustrates the structural diversity within imidazoles while emphasizing the unique properties imparted by the bromomethyl substituent in this compound.

Case Studies

Several studies have explored the biological activity of imidazole derivatives:

  • Study on HO-1 Inhibition : A series of arylethanolimidazole derivatives were synthesized and tested for HO-1 inhibition. Results indicated that specific structural modifications significantly enhance inhibitory potency .
  • Antimicrobial Activity : One study reported that certain imidazole derivatives showed promising results against various bacterial strains, indicating their potential as therapeutic agents for infectious diseases .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]imidazole

InChI

InChI=1S/C10H9BrN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2

InChI Key

IRANKVWSIAYLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CBr

Origin of Product

United States

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